molecular formula C19H15ClN2O3 B2610282 1-((3-chlorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide CAS No. 847464-08-8

1-((3-chlorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Cat. No. B2610282
CAS RN: 847464-08-8
M. Wt: 354.79
InChI Key: JCDJWKRJAUFXLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the carboxamide group, and the attachment of the phenyl and chlorobenzyl groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the carboxamide group, and the phenyl and chlorobenzyl groups. These functional groups would likely confer certain chemical properties to the compound, such as its reactivity, polarity, and potential for forming hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the chlorobenzyl group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group and the aromatic rings could affect the compound’s solubility, melting point, and boiling point .

Scientific Research Applications

Antiviral Applications

The indole derivatives, which share a similar structural motif with the compound , have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural similarity suggests that “1-((3-chlorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide” could be explored for its potential as an antiviral agent, particularly in the design of novel treatments for RNA and DNA viruses.

Anticancer Properties

Indole derivatives are also known for their anticancer properties. The presence of the indole nucleus, which is a common feature in many synthetic drug molecules, binds with high affinity to multiple receptors, making it a valuable scaffold for developing new therapeutic agents . Research into similar compounds has led to the discovery of molecules that can treat various types of cancer cells, suggesting that our compound of interest may also hold promise in oncology.

Antimicrobial Activity

Compounds with an indole core have been found to possess antimicrobial properties. This includes activity against a broad spectrum of Gram-positive and Gram-negative bacteria . The structural features of “1-((3-chlorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide” could be conducive to the development of new antibiotics or disinfectants.

Antioxidant Effects

Indole-based compounds have been identified as potent antioxidants. They play a crucial role in reducing or eliminating free radicals, thereby protecting cells against oxidative damage . This property is particularly important in the prevention of diseases associated with oxidative stress, such as neurodegenerative disorders.

Antidiabetic Potential

The indole scaffold is present in many compounds that exhibit antidiabetic activity. These molecules can modulate various biological pathways involved in glucose metabolism, suggesting that our compound may have applications in managing diabetes or related metabolic syndromes .

Antimalarial and Antileishmanial Activities

Research has demonstrated that certain indole derivatives have antimalarial and antileishmanial activities. These compounds can interfere with the life cycle of the parasites responsible for malaria and leishmaniasis, indicating that “1-((3-chlorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide” could be a starting point for the development of new treatments for these diseases .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This typically includes avoiding inhalation or skin contact, and using the compound only in a well-ventilated area .

Future Directions

The study of pyridine derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery. Future research could explore the biological activity of this compound and its potential uses in medicine .

properties

IUPAC Name

1-[(3-chlorophenyl)methoxy]-2-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c20-15-7-4-6-14(12-15)13-25-22-11-5-10-17(19(22)24)18(23)21-16-8-2-1-3-9-16/h1-12H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDJWKRJAUFXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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